7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione
Description
Chemical Structure and Properties
7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione (IUPAC name) is a xanthine-derived purine-2,6-dione analogue with three key structural modifications (Figure 1):
- Position 3: A methyl group enhances metabolic stability compared to unmethylated xanthines like theophylline.
- Position 8: A 3-phenylpropylsulfanyl group introduces steric bulk and sulfur-based interactions, which may influence receptor binding or enzyme inhibition.
Molecular Formula: C₁₉H₂₄N₄O₃S
Molecular Weight: 388.486 g/mol
Key Physicochemical Properties:
Properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-26-12-11-23-15-16(22(2)18(25)21-17(15)24)20-19(23)27-13-7-10-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3,(H,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNROKXMFIBSJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound exhibits significant biological activity, particularly in relation to enzyme inhibition and potential therapeutic applications in antiviral and anticancer treatments.
Chemical Structure and Properties
The compound's structure includes:
- Ethoxyethyl group
- Methyl group
- Propylsulfanyl group
These substituents contribute to its unique chemical properties, enhancing solubility and interaction with biological targets.
The primary mechanism of action involves the inhibition of enzymes related to purine metabolism. By binding to the active sites of these enzymes, the compound disrupts nucleic acid synthesis, which is crucial for cellular processes. This inhibition can potentially lead to therapeutic effects against various diseases, including cancer and viral infections.
Enzyme Inhibition
Research indicates that 7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione acts as an enzyme inhibitor. It has shown promise in:
- Inhibiting purine metabolism : This can affect the growth and proliferation of cancer cells.
- Potential antiviral effects : The compound may interfere with viral replication processes by disrupting nucleic acid synthesis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiviral Activity : In vitro studies have demonstrated that derivatives of purine compounds can exhibit antiviral properties by inhibiting viral enzymes necessary for replication .
- Anticancer Potential : The compound has been investigated for its ability to inhibit cell growth in various cancer cell lines. Preliminary results suggest that it may induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways.
- Affinity for Receptors : Some metabolites of related purine compounds have shown affinities comparable to known antagonists at specific receptors (e.g., A2A receptors), indicating a potential mechanism for therapeutic action .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione | Methoxyethyl instead of ethoxyethyl | Similar enzyme inhibition potential |
| 7-(2-Ethoxyethyl)-3-methyl-8-butylsulfanylpurine-2,6-dione | Butylsulfanyl group | Potentially different solubility and activity |
| 7-(2-Ethoxyethyl)-3-ethyl-8-propylsulfanylpurine-2,6-dione | Ethyl group instead of methyl | Variation in biological activity expected |
Comparison with Similar Compounds
Position 7 Modifications
Position 8 Modifications
- Sulfanyl vs. Phenoxy: The target’s 3-phenylpropylsulfanyl group provides sulfur-mediated hydrophobic interactions, contrasting with HC608’s 3-trifluoromethoxy phenoxy, which leverages π-π stacking and halogen bonds for TRPC5 selectivity .
- Mercapto (SH) groups (e.g., compound 11c) are prone to oxidation, making the target’s sulfanyl group more metabolically stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
